Cevimelinehydrochloride
Overview
Description
Cevimeline (hydrochloride hemihydrate) is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3. It is primarily used for the symptomatic treatment of dry mouth in patients with Sjögren’s syndrome . This compound stimulates the secretion of saliva and sweat, thereby alleviating the symptoms of dry mouth and other related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cevimeline hydrochloride can be synthesized through a multi-step process involving the formation of the spiro compound. The synthesis typically involves the reaction of quinuclidine with an appropriate oxathiolane derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, cevimeline hydrochloride is produced using optimized synthetic routes to ensure high yield and purity. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization and filtration to obtain the final product in its hydrochloride hemihydrate form .
Chemical Reactions Analysis
Types of Reactions: Cevimeline undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure.
Substitution: Cevimeline can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Cevimeline has several scientific research applications, including:
Chemistry: It is used as a model compound to study muscarinic receptor agonists and their interactions with receptors.
Biology: Cevimeline is employed in research on parasympathetic nervous system functions and the role of muscarinic receptors in glandular secretion.
Industry: Cevimeline is used in the development of pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
Cevimeline exerts its effects by binding to and activating muscarinic acetylcholine receptors M1 and M3. The M1 receptors are predominantly found in secretory glands, and their activation leads to increased secretion from these glands. The M3 receptors are located on smooth muscles and various glands, and their activation results in smooth muscle contraction and enhanced glandular secretions . This mechanism helps alleviate the symptoms of dry mouth by stimulating saliva production .
Comparison with Similar Compounds
Pilocarpine: Another muscarinic agonist used to treat dry mouth and glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention and stimulate gastrointestinal motility.
Comparison: Cevimeline is unique in its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating glandular secretions. Compared to pilocarpine and bethanechol, cevimeline has a more targeted action on the receptors involved in saliva production, which makes it a preferred choice for treating dry mouth in Sjögren’s syndrome .
Properties
IUPAC Name |
2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLCHCDLIUXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38Cl2N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001338113 | |
Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153504-69-9, 153504-70-2 | |
Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.